molecular formula C6H8BrClN2 B1521138 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole CAS No. 108354-38-7

4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole

Cat. No. B1521138
CAS RN: 108354-38-7
M. Wt: 223.5 g/mol
InChI Key: URDUWHKZXWHRRS-UHFFFAOYSA-N
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Description

“4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole” is a pyrazole derivative . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .


Synthesis Analysis

The compound can be synthesized from 4-bromopyrazole . It may be used as a starting material in the synthesis of 1,4’-bipyrazoles . The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S and Na(2)Se have resulted in thio/selenoether ligands .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H8BrClN2 . The InChI code is 1S/C6H8BrClN2/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3H2,1H3 .


Chemical Reactions Analysis

The compound is reported to react with titanium tetrachloride to afford binary adducts . It is also shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 223.5 . The InChI key is URDUWHKZXWHRRS-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Catalysis

4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole has been instrumental in the synthesis of various thio/selenoether ligands, leading to the development of palladium(II) complexes. These complexes exhibit potential in catalyzing Suzuki-Miyaura coupling reactions with high efficiency, highlighting their importance in organic synthesis and catalysis (Sharma et al., 2013). Additionally, the compound is involved in forming chalcogenolato-bridged dinuclear palladium(II) complexes, which further facilitate the synthesis of palladium chalcogenide nanoparticles. These nanoparticles are significant for their catalytic activities and potential applications in materials science (Sharma et al., 2015).

Photoluminescence and Material Science

The compound plays a role in the synthesis of halogen substituted pyrazolates, which are used to produce silver(I) trinuclear halopyrazolato complexes. These complexes demonstrate interesting photoluminescence properties, making them potential candidates for applications in material science and photonic devices (Morishima et al., 2014).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation .

Future Directions

The compound may be used in the preparation of various pharmaceutical and biologically active compounds, including inhibitors . It may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Mode of Action

It’s known that brominated compounds often undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could potentially affect its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole. For instance, it’s recommended to store the compound in a cool, dry place in a tightly closed container, away from oxidizing agents . This suggests that exposure to heat, moisture, or oxidizing agents could potentially affect the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of liver alcohol dehydrogenase . This compound interacts with various enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been shown to inhibit oxidative phosphorylation and ATP exchange reactions . The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit calcium uptake in cells, affecting cellular metabolism and energy production . Additionally, it has been observed to cause mutations in certain bacterial strains, indicating its potential impact on genetic material .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with liver alcohol dehydrogenase results in the inhibition of the enzyme’s activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to this compound can result in sustained inhibition of cellular processes, affecting overall cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on cellular and physiological processes. Toxicity studies have indicated that high doses can cause severe damage to liver and kidney tissues.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it has been shown to inhibit liver alcohol dehydrogenase, affecting the metabolism of alcohols in the liver . This compound may also influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, affecting its accumulation and activity. The distribution of this compound within tissues can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

properties

IUPAC Name

4-bromo-1-(2-chloroethyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrClN2/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDUWHKZXWHRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672526
Record name 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108354-38-7
Record name 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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